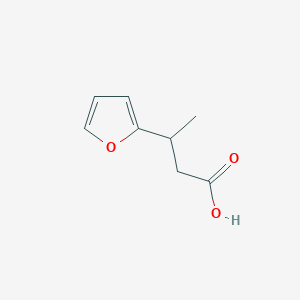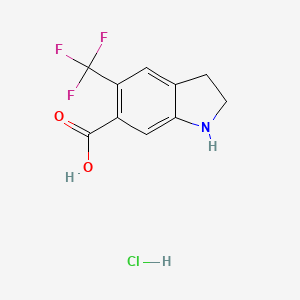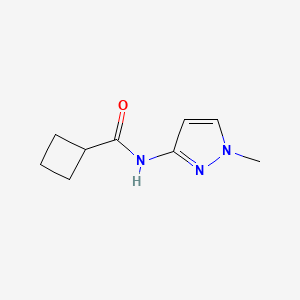
2-(pyriMidin-2-yl)Malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrimidin-2-yl)malononitrile is a heterocyclic compound that features a pyrimidine ring attached to a malononitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mecanismo De Acción
Target of Action
The primary targets of pyrimidine-based compounds, such as 2-(pyriMidin-2-yl)Malononitrile, are often vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play significant roles in the body’s inflammatory response and are crucial in the body’s defense against disease or infection .
Mode of Action
The mode of action of pyrimidine-based anti-inflammatory agents, including this compound, is associated with the inhibition of PGE2 generated by COX enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of PGE2 .
Biochemical Pathways
Pyrimidines, including this compound, are involved in various biochemical pathways. They are essential components of nucleic acids, playing a crucial role in the synthesis of DNA and RNA . The de novo synthesis of pyrimidines involves the formation of the pyrimidine ring first, followed by the addition of ribose 5-phosphate . The inhibition of these pathways by pyrimidine-based compounds can lead to a decrease in the production of vital inflammatory mediators .
Result of Action
The result of the action of this compound is the inhibition of the expression and activities of certain vital inflammatory mediators . This leads to a reduction in inflammation, which can be beneficial in the treatment of various inflammatory conditions .
Análisis Bioquímico
Biochemical Properties
The pyrimidine moiety in 2-(pyriMidin-2-yl)Malononitrile is known to interact with various enzymes, proteins, and other biomolecules . Pyrimidines are essential components of nucleic acids and play a crucial role in the synthesis of DNA and RNA
Cellular Effects
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects
Molecular Mechanism
It is known that pyrimidine derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
Pyrimidines, including this compound, are involved in various metabolic pathways. They are essential for the synthesis of nucleic acids and are involved in numerous biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-yl)malononitrile typically involves the reaction of pyrimidine derivatives with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic substitution reaction between the pyrimidine derivative and malononitrile . Another approach involves the use of catalysts to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrimidin-2-yl)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the malononitrile moiety acts as a nucleophile.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Condensation Reactions: It can react with aldehydes and ketones in the presence of a base to form substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as sodium ethoxide, catalysts like palladium or ruthenium complexes, and solvents such as ethanol or dimethylformamide .
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrimidines, pyranopyrimidines, and other heterocyclic compounds with potential biological activities .
Aplicaciones Científicas De Investigación
2-(Pyrimidin-2-yl)malononitrile has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(pyrimidin-2-yl)malononitrile include:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activities.
Pyrazolo[3,4-b]pyridine: Exhibits anti-inflammatory and antimicrobial properties.
Pyrido[2,3-d]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
This compound is unique due to its versatile reactivity and its ability to form a wide range of heterocyclic compounds with diverse biological activities. Its structure allows for easy modification, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
2-pyrimidin-2-ylpropanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6(5-9)7-10-2-1-3-11-7/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBXVFFEGGNWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)


![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)



![4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2997931.png)





![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)
